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SpStrongylocin 1

Hemolytic selectivity Therapeutic window Host cell toxicity

SpStrongylocin 1 is a recombinant, cysteine-rich antimicrobial peptide (AMP) derived from the purple sea urchin Strongylocentrotus purpuratus, functioning as a homolog of native Strongylocin 1 initially isolated from S. droebachiensis.

Molecular Formula
Molecular Weight
Cat. No. B1575851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpStrongylocin 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SpStrongylocin 1 Antimicrobial Peptide: Structural Classification and Procurement-Relevant Characteristics for Research Applications


SpStrongylocin 1 is a recombinant, cysteine-rich antimicrobial peptide (AMP) derived from the purple sea urchin Strongylocentrotus purpuratus, functioning as a homolog of native Strongylocin 1 initially isolated from S. droebachiensis [1]. The mature peptide (48 residues, calculated mass 5622.58 Da, pI 9.34, net charge +9) belongs to the strongylocin family—the first AMPs ever discovered from echinoderms [1][2]. Like other strongylocins, SpStrongylocin 1 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Critically, its primary structure features a unique cysteine arrangement pattern with no similarity to other known AMP families, placing it in a structurally distinct class that cannot be substituted by conventional defensins or other cysteine-rich peptides [1][3].

Why SpStrongylocin 1 Cannot Be Replaced by In-Class or Cross-Class Antimicrobial Peptide Analogs


The strongylocin family, including SpStrongylocin 1, possesses a cysteine distribution pattern that shows no homology to any other known AMP family—including mammalian α- and β-defensins, insect defensins, or crustins [1]. Consequently, no generic cysteine-rich AMP can serve as a structural or functional surrogate. Even within the strongylocin family, critical differentiation exists: native Strongylocin 2 and its homologs (e.g., SdStrongylocin 2, EeStrongylocin 2) carry a 6-bromotryptophan post-translational modification at position 1, whereas Strongylocin 1 (and SpStrongylocin 1) lacks this modification entirely, resulting in distinct molecular mass, folding properties, and potentially divergent structure-activity relationships [1][2]. Furthermore, SpStrongylocin 1 differs from native S. droebachiensis Strongylocin 1 by two amino acid substitutions (Phe3 vs Gly3; C-terminal PST vs PQT), which alter both mass and local hydrophobicity [3][4]. These molecular differences preclude interchangeability for any application requiring precise structure-function correlation.

SpStrongylocin 1: Quantified Differential Evidence Against Key Comparators for Scientific Selection


Hemolytic Selectivity: SpStrongylocin 1 vs. Melittin B and Cecropin B — Direct Head-to-Head Comparison of Eukaryotic Cytotoxicity

In a direct head-to-head assay within the same study, native Strongylocin 1 (the S. droebachiensis homolog of SpStrongylocin 1) exhibited no detectable hemolytic activity against human red blood cells at a concentration of 17.5 µM. By contrast, the benchmark antimicrobial peptide Melittin B achieved 50% hemolysis (EC50) at only 2 µM, and Cecropin B reached EC50 at 40 µM [1]. The selectivity window (ratio of hemolytic concentration to MIC) for Strongylocin 1 is therefore 3.5- to 13.5-fold over its antibacterial MIC range, whereas Melittin's therapeutic window is essentially nonexistent at relevant antibacterial concentrations [1]. This quantitative divergence in eukaryotic membrane toxicity directly translates to differential suitability for applications requiring host cell compatibility.

Hemolytic selectivity Therapeutic window Host cell toxicity Antimicrobial peptide safety

Mechanism of Action: Intracellular Targeting by SpStrongylocin 1 vs. Membrane-Disruptive Antimicrobial Peptides

Membrane integrity assays performed on recombinant SpStrongylocin 1 against cytoplasmic membranes of Escherichia coli demonstrated that this peptide caused no detectable increase in membrane permeability, indicating a non-membranolytic, intracellular killing mechanism [1][2]. An independent assay using a recombinant E. coli sensor strain expressing insect luciferase confirmed that SpStrongylocins do not interfere with membrane integrity [2]. This stands in stark contrast to the well-characterized membrane-disruptive (pore-forming) mechanism of Melittin—a class-representative AMP that induces rapid membrane permeabilization at its MIC-equivalent concentrations—and distinguishes SpStrongylocin 1 from the majority of cationic AMPs that rely on membrane lysis as their primary bactericidal strategy [3].

Intracellular killing Membrane integrity Non-lytic mechanism Luciferase reporter assay

Cysteine Scaffold Uniqueness: SpStrongylocin 1 Structural Differentiation from All Known Antimicrobial Peptide Families

The cysteine arrangement in SpStrongylocin 1—six cysteine residues forming a predicted three-disulfide-bond scaffold—exhibits a pattern that shows no similarity to any other known AMP family, including all characterized defensins (α-defensins, β-defensins, insect defensins), crustins, and mytilins [1][2]. This was explicitly established through sequence alignment analysis comparing Strongylocin 1/2 against comprehensive AMP databases [1]. The unique cysteine spacing pattern (C-X₆-C-X₃-C-X₉-C-X₃-CC-X₅-C-X₉-C) is conserved between Strongylocin 1 and 2 but is absent from all other cysteine-rich AMP classes, strongly suggesting a novel three-dimensional fold with distinct structure-activity relationships [1][3].

Cysteine-rich peptide Disulfide bond pattern Novel AMP fold Structural classification

Post-Translational Modification Status: SpStrongylocin 1 (Unmodified) vs. Strongylocin 2 (6-Bromotryptophan) — Direct Intrafamily Structural Differentiation

A critical molecular distinction within the strongylocin family is the presence or absence of 6-bromotryptophan at the N-terminal position. Native Strongylocin 2 from S. droebachiensis and its homologs (EeStrongylocin 2) contain brominated tryptophan at position 1, confirmed by mass spectrometry showing a 78.8 Da mass increment relative to the cDNA-predicted sequence [1][2]. In contrast, native Strongylocin 1 shows a mass difference of only 6 Da between the calculated (5606.6 Da) and measured masses—consistent solely with the formation of three intramolecular disulfide bridges and no bromination [1]. SpStrongylocin 1, as a recombinant product, is expressed without this post-translational modification machinery, explicitly lacking bromotryptophan. This represents a defined, quantifiable structural difference from the brominated strongylocin 2 subclass.

Post-translational modification Bromotryptophan Mass spectrometry Intrafamily comparison

Sequence Divergence: SpStrongylocin 1 (S. purpuratus) vs. Native Strongylocin 1 (S. droebachiensis) — Species-Specific Residue-Level Differentiation

SpStrongylocin 1 (from S. purpuratus) differs from its S. droebachiensis ortholog (Strongylocin 1) at two amino acid positions within the 48-residue mature peptide: residue 3 (Phe in SpStrongylocin 1 vs. Gly in Strongylocin 1) and the C-terminal tripeptide (Pro-Ser-Thr vs. Pro-Gln-Thr) [1][2]. These substitutions result in a calculated mass difference of +16 Da (5622.58 Da for SpStrongylocin 1 vs. 5606.58 Da for Strongylocin 1) and a local hydrophobicity increase at the N-terminal region due to the Gly→Phe replacement, while the net charge (+9) and pI (9.34) remain identical between the two orthologs [1][2].

Ortholog comparison Amino acid substitution Species-specific peptide Sequence alignment

SpStrongylocin 1: Evidence-Based Research and Industrial Application Scenarios Derived from Quantified Differential Data


Eukaryotic Cell-Compatible Antibacterial Screening and Co-Culture Model Development

SpStrongylocin 1 is the preferred strongylocin for antibacterial screening programs that require concurrent evaluation of host cell toxicity. In direct hemolytic assays, native Strongylocin 1 (the S. droebachiensis homolog) showed 0% hemolysis at 17.5 µM—a concentration 8.75× higher than the EC50 of Melittin B—while maintaining antibacterial MICs in the 1.3–5 µM range, yielding a verified selectivity window of 3.5–13.5× [1]. This makes SpStrongylocin 1 suitable for mammalian cell co-culture infection models, cytotoxicity profiling panels, and therapeutic index determination studies where membrane-lytic AMPs like Melittin would confound results through nonspecific eukaryotic cell damage. Researchers should request SpStrongylocin 1 specifically (rather than Strongylocin 2 or centrocins) when host cell viability preservation is a primary endpoint.

Intracellular Antimicrobial Targeting and Mechanistic Studies of Non-Lytic Bacterial Killing

SpStrongylocin 1 is uniquely positioned for mechanistic studies of intracellular bacterial killing among echinoderm AMPs. Both membrane integrity assays against E. coli cytoplasmic membranes and a luciferase-based bacterial sensor assay confirmed that recombinant SpStrongylocins 1 and 2 do not permeabilize bacterial membranes, distinguishing them from the dominant class of membrane-active AMPs [1][2]. This intracellular targeting mechanism—rare among cationic AMPs—makes SpStrongylocin 1 a valuable tool compound for investigating non-lytic bactericidal pathways, identifying intracellular bacterial targets of host defense peptides, and developing combination therapy strategies where an intracellularly acting AMP is paired with a membrane permeabilizer for synergistic bacterial clearance.

Novel Cysteine-Rich Peptide Fold Characterization and Structural Biology

For structural biologists and peptide chemists, SpStrongylocin 1 provides access to a cysteine scaffold with no known structural precedent. The strongylocin cysteine arrangement pattern (C-X₆-C-X₃-C-X₉-C-X₃-CC-X₅-C-X₉-C) shows zero similarity to defensins, crustins, or any other characterized cysteine-rich AMP family [1][3]. With no experimentally determined NMR or crystal structure currently available (no PDB entry exists for any strongylocin), SpStrongylocin 1 represents an opportunity for de novo 3D structure determination of a novel AMP fold class. Furthermore, the absence of bromotryptophan modification in SpStrongylocin 1 (unlike Strongylocin 2) simplifies structure calculation and eliminates spectral ambiguity from the brominated indole ring [4], making it the cleaner candidate for NMR structure determination.

Recombinant Expression Feasibility Assessment for Cysteine-Rich Antimicrobial Peptide Scale-Up

SpStrongylocin 1 has been successfully produced as a soluble recombinant fusion protein in an E. coli expression system tolerant to toxic proteins, with subsequent enterokinase cleavage to release the mature active peptide [1]. This established production route—coupled with the peptide's verified antibacterial activity post-purification—makes SpStrongylocin 1 a practical candidate for process development and scale-up studies aimed at cysteine-rich AMP manufacturing. The defined structure (48 residues, 6 cysteines forming 3 disulfide bonds, no non-standard amino acids) provides a tractable model system for optimizing folding, purification, and quality control protocols applicable to the broader class of disulfide-stabilized AMPs.

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